molecular formula C18H11F3N2O3 B4554277 N-1,3-benzodioxol-5-yl-2-cyano-3-[4-(trifluoromethyl)phenyl]acrylamide

N-1,3-benzodioxol-5-yl-2-cyano-3-[4-(trifluoromethyl)phenyl]acrylamide

Cat. No.: B4554277
M. Wt: 360.3 g/mol
InChI Key: MJNLRCKUYDBZBW-KPKJPENVSA-N
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Description

N-1,3-benzodioxol-5-yl-2-cyano-3-[4-(trifluoromethyl)phenyl]acrylamide is a useful research compound. Its molecular formula is C18H11F3N2O3 and its molecular weight is 360.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.07217670 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

A substantial body of research focuses on derivatives of acrylamide for their biological activities, particularly as inhibitors in histone deacetylation and for their potential in cancer treatment. For example, benzimidazole and imidazole inhibitors of histone deacetylases, incorporating an acrylamide moiety, have shown promise as nanomolar inhibitors in human cell lines, demonstrating significant efficacy in tumor models (J. Bressi et al., 2010). This research underscores the potential of acrylamide derivatives in developing new therapeutic agents.

Polymer Science and Materials Engineering

Acrylamide derivatives also play a crucial role in polymer science, where they are used to create novel polymers with specific functionalities. Controlled radical polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been utilized to synthesize homopolymers with amino acid moieties, showcasing the ability to tailor polymer properties for specific applications (H. Mori et al., 2005). Moreover, the synthesis of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives highlights the integration of chirality into materials for potential application as chiral stationary phases in chromatography (Y. Tian et al., 2010).

Corrosion Inhibition

Research into the application of acrylamide derivatives for corrosion inhibition, particularly in metal protection, has shown promising results. The study of new acrylamide derivatives as corrosion inhibitors in nitric acid solutions of copper reveals their effectiveness in protecting copper surfaces from corrosion, demonstrating the versatility of acrylamide derivatives in industrial applications (Ahmed Abu-Rayyan et al., 2022).

Supramolecular Chemistry

The development of color indicators for supramolecular polymer chemistry utilizing acrylamide copolymers demonstrates the innovative applications of these compounds in creating materials with unique, responsive properties. The ability of these materials to change color in response to specific stimuli has implications for sensor technology and materials science (C. Fleischmann et al., 2013).

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O3/c19-18(20,21)13-3-1-11(2-4-13)7-12(9-22)17(24)23-14-5-6-15-16(8-14)26-10-25-15/h1-8H,10H2,(H,23,24)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNLRCKUYDBZBW-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)/C(=C/C3=CC=C(C=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-cyano-3-[4-(trifluoromethyl)phenyl]acrylamide
Reactant of Route 2
N-1,3-benzodioxol-5-yl-2-cyano-3-[4-(trifluoromethyl)phenyl]acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.